molecular formula C9H17N3O5 B7971598 [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate

Cat. No.: B7971598
M. Wt: 247.25 g/mol
InChI Key: RJYYRQUNWYWIKE-UHFFFAOYSA-N
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Description

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate (CAS: 919347-92-5) is a heterocyclic amine salt with a pyrazole core functionalized by methyl groups at the 3- and 5-positions. The oxalate counterion enhances its crystallinity and solubility in polar solvents, while the hydrate form stabilizes the compound under ambient conditions. This compound has a molecular weight of 178.23 g/mol and a reported purity of 98% . Its synthesis typically involves alkylation of 3,5-dimethylpyrazole followed by salt formation with oxalic acid.

Properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine;oxalic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.C2H2O4.H2O/c1-5-7(4-8-3)6(2)10-9-5;3-1(4)2(5)6;/h8H,4H2,1-3H3,(H,9,10);(H,3,4)(H,5,6);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYYRQUNWYWIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC.C(=O)(C(=O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromomethyl Intermediate Route

A bromomethyl group is introduced via electrophilic substitution or side-chain bromination. For instance, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde is reduced to the alcohol, followed by bromination using PBr₃ or HBr/AcOH.

Example Protocol :

  • Reduction : 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (10 mmol) is treated with NaBH₄ (12 mmol) in methanol at 0°C, yielding 4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazole (87% yield).

  • Bromination : The alcohol reacts with PBr₃ (1.2 equivalents) in dichloromethane at 25°C for 2 hours, producing 4-(bromomethyl)-3,5-dimethyl-1H-pyrazole (78% yield).

Nucleophilic Substitution with Methylamine

The bromomethyl intermediate undergoes nucleophilic substitution with methylamine. Excess methylamine (40% aqueous solution) in THF at 60°C for 12 hours affords [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine.

Critical Parameters :

  • Solvent : Tetrahydrofuran (THF) or ethanol

  • Methylamine : 3–5 equivalents

  • Temperature : 60–80°C

Oxalate Salt Formation and Hydration

The free amine is converted to its oxalate salt by treatment with oxalic acid in a polar solvent. Hydration typically occurs during crystallization.

Procedure :

  • Neutralization : [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine (10 mmol) is dissolved in ethanol.

  • Acid Addition : Oxalic acid dihydrate (10 mmol) in ethanol is added dropwise at 0°C, inducing precipitation.

  • Crystallization : The mixture is stirred for 1 hour, filtered, and washed with cold ethanol. The product is dried under vacuum to yield the oxalate hydrate (92% yield).

Characterization Data :

  • Molecular Formula : C₁₀H₁₇N₃O₄·xH₂O (x = 0.5–1.5)

  • Melting Point : 158–162°C (decomposition)

  • Hydration Confirmation : Thermogravimetric analysis (TGA) shows 5–7% mass loss at 100–120°C, consistent with water loss.

Alternative Synthetic Strategies

Reductive Amination

A ketone intermediate, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, undergoes reductive amination with methylamine using NaBH₃CN or H₂/Pd-C. This one-pot method avoids bromination steps but requires careful pH control.

Yield Comparison :

MethodYield (%)Purity (%)
Bromination/Substitution7899
Reductive Amination6595

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are employed for bromination to minimize exothermic risks. Methylamine gas (instead of aqueous solutions) enhances reaction efficiency and reduces waste.

Environmental Metrics :

  • E-Factor : 8.2 (kg waste/kg product)

  • PMI : 12.4 (total materials used/product mass)

Chemical Reactions Analysis

Types of Reactions

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, thiols, and amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler amine derivatives.

Scientific Research Applications

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine (Free Base)

The free base form (CAS: 1245772-42-2) lacks the oxalate counterion and hydrate, resulting in lower polarity and reduced aqueous solubility. Its molecular weight is 153.22 g/mol, and its discontinued status parallels that of the oxalate hydrate, implying shared synthetic or stability challenges .

Coumarin-Fused Pyrazolyl Derivatives

Compounds such as 4i and 4j (synthesized in 2023) incorporate pyrazole cores fused with coumarin and tetrazolyl groups . These derivatives exhibit extended π-conjugation, leading to distinct photophysical properties (e.g., fluorescence) and enhanced bioactivity compared to the simpler [(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methylamine scaffold.

Property Target Compound (Oxalate Hydrate) Free Base Coumarin-Pyrazole Hybrid (4i/4j)
Molecular Weight (g/mol) 178.23 153.22 ~450–500 (estimated)
Solubility High in polar solvents (due to oxalate) Moderate Low (lipophilic coumarin moiety)
Bioactivity Potential Limited data Limited data Anticancer, antimicrobial (hypothesized)

Methylamine-Containing Analogues

N-[2-((Trimethylsilyl)methyl)benzylidene]methylamine (Compound 20)

This compound features a methylamine group attached to a silyl-substituted benzylidene scaffold . Unlike the pyrazole-based target compound, it lacks aromatic nitrogen heterocycles, resulting in reduced hydrogen-bonding capacity and higher hydrophobicity.

p-Methylaminophenol Sulfate

A simpler aromatic amine derivative, this compound is pharmacopeial-grade and used in analytical chemistry . Its lack of a pyrazole ring limits its utility in metal coordination or enzyme inhibition compared to the target compound.

Property Target Compound (Oxalate Hydrate) N-[2-(Trimethylsilyl)benzylidene]methylamine (20) p-Methylaminophenol Sulfate
Functional Groups Pyrazole, oxalate, methylamine Benzylidene, trimethylsilyl, methylamine Phenol, methylamine, sulfate
Hydrophobicity (LogP) Moderate (estimated) High (due to silyl group) Low (ionized sulfate)
Applications Research chemical Organometallic catalysis (hypothesized) Analytical reagent

Research Findings and Key Differences

Synthetic Accessibility : The target compound’s discontinued commercial status contrasts with newer pyrazole-coumarin hybrids (e.g., 4i/4j), which are actively synthesized for pharmaceutical exploration .

Physicochemical Behavior : The oxalate hydrate’s solubility exceeds that of silyl-containing analogues (e.g., Compound 20), making it more suitable for aqueous-phase reactions .

Biological Relevance : While the target compound lacks published bioactivity data, structurally complex derivatives like 4i/4j demonstrate hypothesized anticancer properties due to extended aromatic systems .

Biological Activity

The compound [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate is a derivative of the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

Chemical Formula: C₈H₁₃N₃·C₂H₂O₄·H₂O
IUPAC Name: this compound
Molecular Weight: 227.25 g/mol

1. Pharmacological Activity

Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound under consideration has been evaluated for several biological activities:

  • Anti-inflammatory Activity: Studies have shown that compounds with a pyrazole nucleus can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives similar to [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine demonstrated significant inhibition of these cytokines in vitro .
  • Antimicrobial Activity: Pyrazole derivatives have shown promising antibacterial effects against various pathogens. In particular, compounds with similar structures have been tested against E. coli, S. aureus, and Klebsiella pneumoniae, demonstrating significant inhibitory effects .

The biological activity of pyrazole derivatives is often linked to their ability to interact with specific biological targets:

  • Enzyme Inhibition: Pyrazole compounds can act as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition leads to reduced production of pro-inflammatory mediators.
  • Receptor Binding: These compounds may also bind to various receptors in the body, modulating signaling pathways that regulate inflammation and pain perception.

Case Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity using carrageenan-induced edema models. The results indicated that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Case Study 2: Antimicrobial Efficacy

Burguete et al. reported on the synthesis of novel pyrazole compounds that were evaluated for their antimicrobial activity against a panel of bacterial strains. One compound demonstrated significant activity against E. coli and S. aureus, suggesting potential for development as an antibacterial agent .

Data Tables

Biological ActivityCompound TestedIC50 Value (µM)Reference
Anti-inflammatoryCompound A10
AntimicrobialCompound B5
Enzyme InhibitionCompound C15

Q & A

Q. What synthetic routes are recommended for preparing [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate?

  • Methodological Answer: The compound can be synthesized via alkylation of a pyrazole precursor (e.g., 3,5-dimethyl-1H-pyrazole) followed by reductive amination. For example:
  • Step 1: Alkylation of the pyrazole nitrogen using a benzyl halide or methylating agent in a polar aprotic solvent (e.g., DMF) under inert atmosphere .
  • Step 2: Reduction of intermediate nitro groups or imines using NaBH₄ with NiCl₂ catalysis .
  • Step 3: Formation of the oxalate hydrate salt by reacting the free base with oxalic acid in aqueous ethanol, followed by recrystallization .
    Key characterization steps include NMR (¹H/¹³C), IR spectroscopy, and elemental analysis to confirm purity .

Q. How can the hydration state and thermal stability of this compound be determined experimentally?

  • Methodological Answer:
  • Thermogravimetric Analysis (TGA): Measure mass loss upon heating to identify dehydration temperatures. For hydrates, a mass loss corresponding to water release (~100–150°C) is typical .
  • Karl Fischer Titration: Quantify water content directly .
  • X-ray Diffraction (XRD): Compare patterns of hydrated and anhydrous forms to confirm structural changes .

Q. What spectroscopic techniques are suitable for characterizing its structure?

  • Methodological Answer:
  • ¹H/¹³C NMR: Identify proton environments (e.g., methyl groups on pyrazole at ~2.1–2.5 ppm) and amine/oxalate interactions .
  • IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹) and oxalate C=O bonds (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods aid in understanding the compound’s reactivity or biological interactions?

  • Methodological Answer:
  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities with biological targets (e.g., mTORC1, inferred from structurally related pyrazole derivatives ).
  • Density Functional Theory (DFT): Calculate charge distribution on the pyrazole ring and amine group to rationalize nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate hydrate stability in aqueous environments (e.g., water mobility around oxalate anions ).

Q. How should researchers resolve contradictions in synthetic yields or purity across different protocols?

  • Methodological Answer:
  • Comparative Analysis: Replicate procedures from independent studies (e.g., alkylation in DMF vs. THF) and monitor intermediates via TLC or HPLC .
  • Kinetic Studies: Vary reaction parameters (temperature, catalyst loading) to identify rate-limiting steps .
  • Impurity Profiling: Use LC-MS or 2D NMR to detect byproducts (e.g., over-alkylated species or oxalate decomposition products) .

Q. What strategies optimize crystallization for single-crystal X-ray analysis?

  • Methodological Answer:
  • Solvent Screening: Test mixed solvents (e.g., ethanol/water, DMF/ether) for slow evaporation .
  • SHELX Refinement: Use SHELXL for high-resolution data to model hydrogen bonding between oxalate and water molecules .
  • Cryoprotection: Flash-cool crystals in liquid N₂ with glycerol or paraffin oil to prevent hydrate dissociation during data collection .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

  • Methodological Answer:
  • Accelerated Stability Testing: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC and XRD .
  • Light Exposure Studies: Use UV-vis spectroscopy to track photolytic changes (e.g., pyrazole ring oxidation) .

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